molecular formula C18H32O B3061165 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- CAS No. 587888-42-4

5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)-

Cat. No.: B3061165
CAS No.: 587888-42-4
M. Wt: 264.4 g/mol
InChI Key: OGVFFFGVTCQEQX-UHFFFAOYSA-N
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Description

5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- is a chemical compound with the molecular formula C18H32O. It is a secondary alcohol with a hydroxyl group attached to the second carbon of a pentadecatriene chain. This compound is characterized by its three double bonds and three methyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- can be achieved through various synthetic routes. One common method involves the reduction of the corresponding ketone, 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (E,E)-, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using more efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s double bonds and methyl groups contribute to its reactivity and ability to modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (E,E)
  • 2-Pentadecanone, 6,10,14-trimethyl-
  • Hexahydrofarnesyl acetone
  • 6,10,14-Trimethylpentadecan-2-one

Uniqueness

5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)- is unique due to its specific configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to its ketone and saturated analogs .

Properties

IUPAC Name

6,10,14-trimethylpentadeca-5,9,13-trien-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13,18-19H,6-8,10,12,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVFFFGVTCQEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390940
Record name 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587888-42-4
Record name 5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 3 liter three-neck flask equipped with a dropping funnel, a stirrer and a condenser were added 38 g of lithium aluminum hydride and 700 ml of ethyl ether in a nitrogen gas stream and the mixture was stirred while maintaining at 0 ° C. To this solution was added dropwise 262 g (1.0 mol) of compound (6) as obtained above dissolved in 500 ml of ethyl ether within about 1 hour and the mixture was further reacted under stirring at room temperature for about 13 hours. After the completion of the reaction, 380 ml of water and 380 ml of a 15% aqueous solution of sodium hydroxide were added to the reaction mixture. The white crystals thus formed were separated by filtering through 50 g of Celite, extracted with 500 ml of ethyl ether three times and then concentrated after dehydrating with sodium sulfate anhydride. 251 g of the oily substance thus obtained was purified by silica gel column chromatography (silica gel: 1000 g, developing solvent: hexane:ethyl acetate=2:1 by volume). Thus 250 g (yield: 94.7 %) of the target 6,10,14- trimethyl-5,9,13-pentadecatrien-2-ol, compound (3), was obtained.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
compound ( 6 )
Quantity
262 g
Type
reactant
Reaction Step Two
Name
Quantity
380 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)-
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5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)-
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5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)-
Reactant of Route 6
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5,9,13-Pentadecatrien-2-ol, 6,10,14-trimethyl-, (5E,9E)-

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